molecular formula C9H6BrNO3 B1414133 5-Bromo-2-cyano-4-methoxybenzoic acid CAS No. 1805490-70-3

5-Bromo-2-cyano-4-methoxybenzoic acid

Cat. No.: B1414133
CAS No.: 1805490-70-3
M. Wt: 256.05 g/mol
InChI Key: ZCHBZBIPZUPVTM-UHFFFAOYSA-N
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Description

5-Bromo-2-cyano-4-methoxybenzoic acid is a substituted benzoic acid derivative featuring a bromine atom at position 5, a cyano group at position 2, and a methoxy group at position 3. This compound combines electron-withdrawing (bromo, cyano) and electron-donating (methoxy) substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

5-bromo-2-cyano-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-8-2-5(4-11)6(9(12)13)3-7(8)10/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHBZBIPZUPVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyano-4-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-cyano-4-methoxybenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, and the temperature is maintained to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

  • Substituted benzoic acids, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: 5-Bromo-2-cyano-4-methoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its functional groups make it a versatile building block for constructing more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It may be used in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyano-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The cyano group can act as an electrophile, while the methoxy group can participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-bromo-2-cyano-4-methoxybenzoic acid with structurally related benzoic acid derivatives, emphasizing substituent effects on properties and applications:

Compound Name Substituents Key Functional Groups Physicochemical Properties Reactivity/Applications
This compound 5-Br, 2-CN, 4-OCH₃, 1-COOH Cyano, methoxy, carboxylic acid High acidity (cyano enhances -COOH acidity) Nucleophilic cyano group enables coupling reactions
5-Bromo-4-chloro-2-methoxybenzoic acid 5-Br, 4-Cl, 2-OCH₃, 1-COOH Chloro, methoxy, carboxylic acid Moderate acidity (Cl less EWG than CN) Chloro group amenable to cross-coupling
5-Bromo-2,4-dimethoxybenzoic acid 5-Br, 2-OCH₃, 4-OCH₃, 1-COOH Dual methoxy, carboxylic acid Lower acidity (electron-donating OCH₃) Lipophilic; used in drug delivery systems
5-Bromo-2-methoxy-4-methylbenzoic acid 5-Br, 2-OCH₃, 4-CH₃, 1-COOH Methyl, methoxy, carboxylic acid Reduced solubility (hydrophobic CH₃) Methyl enhances stability in hydrophobic environments
5-Bromo-4-fluoro-2-methoxybenzoic acid 5-Br, 4-F, 2-OCH₃, 1-COOH Fluoro, methoxy, carboxylic acid High polarity (F increases electronegativity) Fluorine improves bioavailability in drug design

Key Observations:

Acidity: The cyano group in this compound significantly lowers the pKa of the carboxylic acid compared to methoxy- or methyl-substituted analogs (e.g., 5-bromo-2-methoxy-4-methylbenzoic acid) .

Reactivity: The cyano group allows for versatile transformations (e.g., hydrolysis to amides or carboxylic acids, nucleophilic additions). Halogen substituents (Br, Cl, F) enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for complex molecule synthesis .

Solubility: Methoxy and methyl groups increase lipophilicity, whereas cyano and fluoro groups enhance polarity, affecting solubility in organic vs. aqueous media .

Agrochemicals: Methoxy-substituted derivatives are intermediates in herbicide synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-cyano-4-methoxybenzoic acid
Reactant of Route 2
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5-Bromo-2-cyano-4-methoxybenzoic acid

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